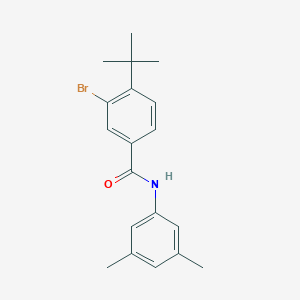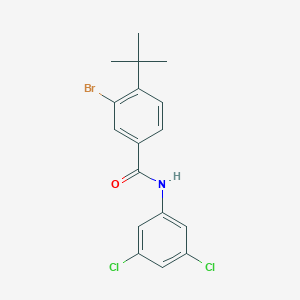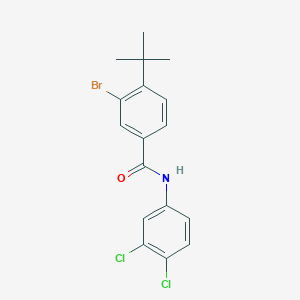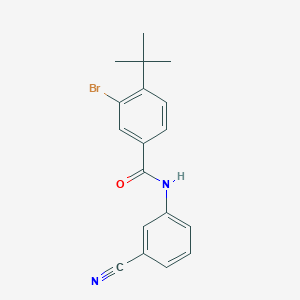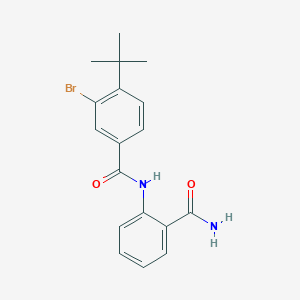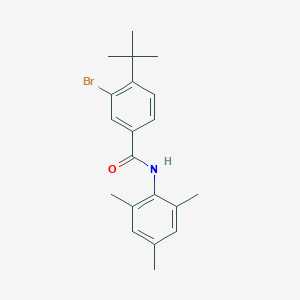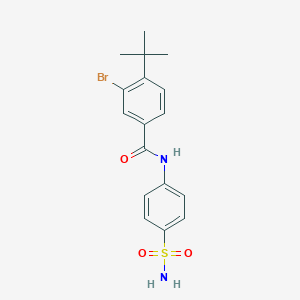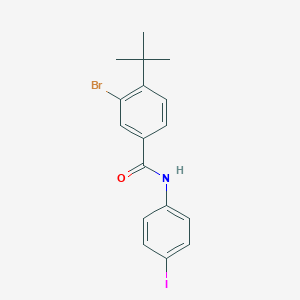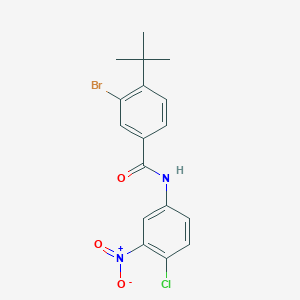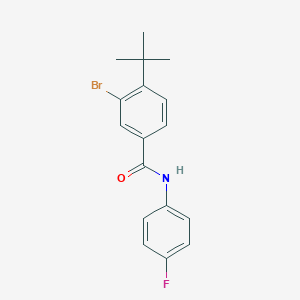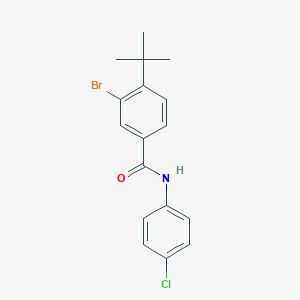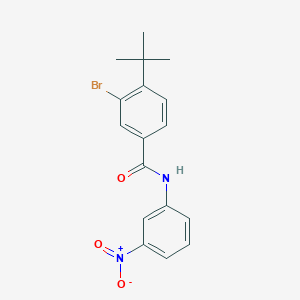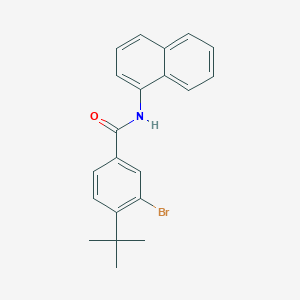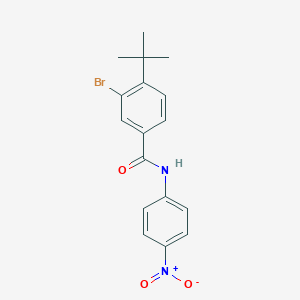![molecular formula C24H26N2O4S B321213 N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B321213.png)
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(4-ethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(4-ethylphenoxy)acetamide is a complex organic compound with a molecular formula of C24H26N2O4S It is known for its unique chemical structure, which includes a sulfonyl group, an anilino group, and an ethylphenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(4-ethylphenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-ethylphenoxyacetic acid: This can be achieved by reacting 4-ethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of the sulfonyl chloride intermediate: 3,5-dimethylaniline is reacted with chlorosulfonic acid to form the corresponding sulfonyl chloride.
Coupling reaction: The sulfonyl chloride intermediate is then reacted with 4-aminophenylacetic acid to form the sulfonylphenylacetic acid derivative.
Final coupling: The sulfonylphenylacetic acid derivative is coupled with 4-ethylphenoxyacetic acid under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted products with new functional groups replacing the original ones.
科学的研究の応用
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(4-ethylphenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}acetamide
- N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}-2-(4-methylphenoxy)acetamide
- N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide
Uniqueness
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(4-ethylphenoxy)acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the sulfonyl and ethylphenoxy groups allows for diverse interactions and applications that may not be observed in similar compounds.
特性
分子式 |
C24H26N2O4S |
|---|---|
分子量 |
438.5 g/mol |
IUPAC名 |
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(4-ethylphenoxy)acetamide |
InChI |
InChI=1S/C24H26N2O4S/c1-4-19-5-9-22(10-6-19)30-16-24(27)25-20-7-11-23(12-8-20)31(28,29)26-21-14-17(2)13-18(3)15-21/h5-15,26H,4,16H2,1-3H3,(H,25,27) |
InChIキー |
PNKRDTSGVHXMLS-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC(=C3)C)C |
正規SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC(=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


